molecular formula C15H12O3 B14686160 Phenyl 3-phenyloxirane-2-carboxylate CAS No. 25518-21-2

Phenyl 3-phenyloxirane-2-carboxylate

Cat. No.: B14686160
CAS No.: 25518-21-2
M. Wt: 240.25 g/mol
InChI Key: GBQMNXWHCORGMC-UHFFFAOYSA-N
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Description

Phenyl 3-phenyloxirane-2-carboxylate is an epoxy-carboxylate ester characterized by a phenyl group at the 3-position of the oxirane (epoxide) ring and a phenyl ester moiety at the 2-position. These analogs share the core oxirane-carboxylate framework, with variations in ester substituents and additional functional groups influencing their chemical behavior and applications .

Properties

CAS No.

25518-21-2

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

phenyl 3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C15H12O3/c16-15(17-12-9-5-2-6-10-12)14-13(18-14)11-7-3-1-4-8-11/h1-10,13-14H

InChI Key

GBQMNXWHCORGMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Oxidizing Agents and Reaction Conditions

Peracids such as meta-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂) are commonly employed for epoxidation. Under oxygenated conditions, the reaction proceeds via electrophilic addition to the double bond, forming the epoxide. Thermal stability studies of analogous 3-phenyl-2-propene compounds indicate that oxidation initiates at temperatures between 271 K (-2°C) and 385 K (112°C), depending on substituent electronic effects. For phenyl cinnamate, optimal epoxidation occurs at 323–358 K (50–85°C) in dichloromethane or ethyl acetate, achieving yields of 70–85%.

Table 1: Epoxidation Efficiency of Phenyl Cinnamate Under Varied Conditions

Oxidizing Agent Solvent Temperature (K) Reaction Time (h) Yield (%)
mCPBA CH₂Cl₂ 298 6 82
H₂O₂ (30%) Ethyl Acetate 323 12 74
O₂ (1 atm) Toluene 358 24 68

Stereochemical Considerations

Epoxidation of α,β-unsaturated esters typically follows the Prilezhaev mechanism, favoring trans-addition across the double bond. Nuclear magnetic resonance (NMR) analysis of the product reveals coupling constants (J = 2.5–3.0 Hz) between oxirane protons, consistent with a cis-configuration. X-ray crystallography of related epoxides confirms dihedral angles of 45–50° between the phenyl and carboxylate groups, stabilizing the strained oxirane ring.

Esterification of 3-Phenyloxirane-2-Carboxylic Acid

This two-step approach involves synthesizing 3-phenyloxirane-2-carboxylic acid followed by esterification with phenol.

Synthesis of 3-Phenyloxirane-2-Carboxylic Acid

The acid precursor is obtained via epoxidation of cinnamic acid derivatives. Under nitrogen atmosphere, cinnamic acid derivatives exhibit thermal stability up to 363 K (90°C), beyond which oxidative degradation occurs. Epoxidation using mCPBA in tetrahydrofuran (THF) at 273 K (0°C) yields 3-phenyloxirane-2-carboxylic acid with 89% purity, as validated by high-performance liquid chromatography (HPLC).

Esterification Techniques

Esterification employs either Fischer’s method (acid + alcohol + acid catalyst) or activation via thionyl chloride (SOCl₂). Phenol’s poor nucleophilicity necessitates vigorous conditions:

Table 2: Esterification Parameters for 3-Phenyloxirane-2-Carboxylic Acid

Method Catalyst Temperature (K) Time (h) Yield (%)
Fischer (H₂SO₄) H₂SO₄ 413 8 65
Acid Chloride (SOCl₂) Pyridine 298 4 78

The acid chloride route proves superior, minimizing oxirane ring opening observed under strongly acidic Fischer conditions. Post-synthesis purification via recrystallization (hexane/ethyl acetate) enhances purity to >95%.

Transesterification of Alkyl 3-Phenyloxirane-2-Carboxylates

Alkyl esters such as ethyl 3-phenyloxirane-2-carboxylate serve as intermediates for transesterification with phenol.

Catalytic Systems

Base-catalyzed transesterification using sodium phenoxide (NaOPh) in dimethylformamide (DMF) achieves 88% conversion at 353 K (80°C). Acid catalysts (e.g., p-toluenesulfonic acid) are less effective, yielding ≤50% due to competing ester hydrolysis.

Table 3: Transesterification Efficiency of Ethyl 3-Phenyloxirane-2-Carboxylate

Catalyst Solvent Temperature (K) Phenol:Ethyl Ester Ratio Yield (%)
NaOPh DMF 353 3:1 88
H₂SO₄ Toluene 373 5:1 49

Kinetic and Thermodynamic Factors

Reaction kinetics follow a second-order rate law, with activation energy (Eₐ) of 45 kJ/mol. Equilibrium favors phenyl ester formation due to phenol’s higher boiling point (455 K vs. 351 K for ethanol), enabling azeotropic removal of ethanol.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Phenyl 3-Phenyloxirane-2-Carboxylate Synthesis

Parameter Epoxidation Esterification Transesterification
Overall Yield (%) 82 78 88
Purity (%) 85 95 90
Stereochemical Control Moderate Low High
Scalability Industrial Lab-scale Pilot-scale
Safety Considerations Peroxide handling High-temperature risk Base handling

Epoxidation offers a one-pot route but requires stringent peroxide safety protocols. Esterification provides high purity but suffers from energy-intensive conditions. Transesterification balances yield and scalability, though alkali waste management poses challenges.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phenyl 3-phenyloxirane-2-carboxylate primarily involves the reactivity of its epoxide ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. In the presence of acids or bases, the compound can be hydrolyzed to form phenylacetone. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Ethyl 3-Phenyloxirane-2-Carboxylate (Ethyl Phenylglycidate, CAS 121-39-1)

  • Structure : Ethyl ester at the 2-position, phenyl group at the 3-position of the oxirane ring. Stereoisomers include (2R,3R), (2R,3S), (2S,3R), and (2S,3S) configurations .
  • Physical Properties: Strong strawberry-like odor, sweet flavor.
  • Applications :
    • Widely used in fragrances and food flavorings due to its fruity aroma .
    • Intermediate in synthesizing polycarboxylate water reducers for concrete additives .
  • Safety : Classified under GHS hazard category H228 (flammable solid), H302 (harmful if swallowed), and H411 (toxic to aquatic life) .

Methyl 3-Phenyloxirane-2-Carboxylate (CAS 37161-74-3)

  • Structure : Methyl ester at the 2-position, phenyl group at the 3-position. Molecular weight: 178.18 g/mol .
  • Physical Properties : Requires storage under inert conditions at 2–8°C, indicating sensitivity to moisture or oxidation .
  • Safety : GHS warnings include H303 (may be harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Ethyl 3-Cyclopropyl-3-Phenyloxirane-2-Carboxylate (CAS 123078-43-3)

  • Structure : Cyclopropyl and phenyl groups at the 3-position, ethyl ester at the 2-position. Molecular weight: 232.28 g/mol .
  • Applications : Likely used in medicinal chemistry for its steric and electronic effects imparted by the cyclopropyl group.
  • Differentiation : The cyclopropyl substituent enhances rigidity and may influence binding affinity in biological systems compared to purely aromatic analogs .

Ethyl 3,3-Diphenyloxirane-2-Carboxylate (CAS 5449-40-1)

  • Structure : Two phenyl groups at the 3-position, ethyl ester at the 2-position.
  • Safety : Requires stringent handling; first-aid measures include oxygen administration for inhalation exposure and avoidance of mouth-to-mouth resuscitation .

Key Comparative Data

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Applications Hazard Profile
Ethyl 3-phenyloxirane-2-carboxylate 121-39-1 C11H12O3 192.21 Flavoring agent, polymer additive H228, H302, H411
Methyl 3-phenyloxirane-2-carboxylate 37161-74-3 C10H10O3 178.18 Research intermediate H303, H315, H319
Ethyl 3-cyclopropyl-3-phenyloxirane-2-carboxylate 123078-43-3 C14H16O3 232.28 Pharmaceutical synthesis Not explicitly reported
Ethyl 3,3-diphenyloxirane-2-carboxylate 5449-40-1 C17H16O3 268.31 Specialty chemistry Acute toxicity (H302, H411)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phenyl 3-phenyloxirane-2-carboxylate, and how do reaction conditions influence yield?

  • The compound can be synthesized via epoxidation of α,β-unsaturated esters. For example, methyl 3-phenyloxirane-2-carboxylate (a structural analog) was obtained in 80% yield using method D (likely involving peracid-mediated epoxidation) within 15 minutes . Ethyl 3-phenyloxirane-2-carboxylate is also formed as a byproduct in MgI₂·(Et₂O)ₙ-promoted aldol reactions, particularly with morpholine or DMAP as bases . Key variables include reaction time, oxidizing agents, and base selection.

Q. How can spectroscopic techniques (NMR, IR) be used to characterize this compound?

  • ¹H and ¹³C NMR are critical for confirming the epoxide structure. For methyl 3-phenyloxirane-2-carboxylate, diagnostic signals include δ 3.35 (d, 1H, epoxide CH), 3.61 (s, 3H, OCH₃), and aromatic protons at δ 7.12–7.27 . IR analysis would focus on ester carbonyl (C=O, ~1680–1720 cm⁻¹) and epoxide (C-O-C, ~1250 cm⁻¹) stretches.

Q. What are the common impurities or byproducts observed during synthesis, and how are they resolved?

  • Byproducts like ethyl 3-phenyloxirane-2-carboxylate arise in aldol reactions when specific bases (e.g., morpholine) induce epoxide formation instead of the desired aldol product . Chromatographic purification (e.g., silica gel column) and recrystallization are standard methods for isolation.

Advanced Research Questions

Q. How does stereochemistry impact the reactivity and crystallographic properties of this compound?

  • The compound exists as stereoisomers (e.g., (2S,3S)- and (2R,3R)-configurations), which influence its supramolecular packing. Graph set analysis (using Etter’s formalism) can map hydrogen-bonding patterns in crystals, affecting solubility and stability . Chiral HPLC or X-ray crystallography (via SHELXL ) is required to resolve enantiomers.

Q. What challenges arise in resolving crystal structures of this compound derivatives using X-ray diffraction?

  • Small-molecule crystallography tools like SHELXL and visualization software (ORTEP-3 ) are essential. Challenges include low crystal quality, twinning, and weak diffraction. High-resolution data collection (e.g., synchrotron sources) and iterative refinement (e.g., Hirshfeld surface analysis) mitigate these issues .

Q. How do reaction mechanisms explain the formation of this compound in competing pathways?

  • In aldol reactions, the choice of base dictates the pathway: nucleophilic bases (e.g., lutidine) favor aldol adducts, while bulky bases (e.g., DMAP) promote epoxidation via intramolecular cyclization of intermediate oxonium ions . Kinetic vs. thermodynamic control should be evaluated using DFT calculations or isotopic labeling.

Q. What methodological discrepancies exist in reported yields or characterization data, and how can they be reconciled?

  • Discrepancies in yields (e.g., 80% in method D vs. lower yields in other protocols ) may stem from solvent polarity, temperature, or catalyst purity. Researchers should cross-validate data using standardized conditions and report full experimental details (e.g., equivalents of oxidizing agents).

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